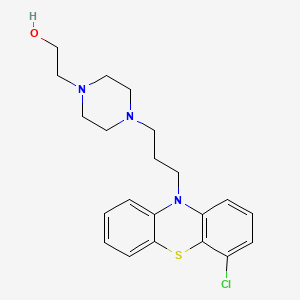
4-Chloro Perphenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro Perphenazine, also known as Perphenazine, is a phenothiazine (FEEN-oh-THYE-a-zeen) anti-psychotic medicine . It is used to treat psychotic disorders such as schizophrenia and is also used to control severe nausea and vomiting . The chemical formula of Perphenazine is C21H26ClN3OS and it has a molecular weight of 403.97 .
Molecular Structure Analysis
The molecular structure of 4-Chloro Perphenazine consists of a phenothiazine core, which carries a chloro substituent at the 2-position and a 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl group at N-10 .Physical And Chemical Properties Analysis
Perphenazine has a melting point of 95-98°C, a boiling point of 580.4±50.0 °C at 760 mmHg, and a density of 1.3±0.1 g/cm3 . It is practically insoluble in water, freely soluble in methylene chloride, and soluble in ethanol .Wissenschaftliche Forschungsanwendungen
Pharmacological and Clinical Effects
4-Chloro Perphenazine, a derivative of phenothiazine, exhibits significant pharmacological properties. It acts as a central nervous system depressant affecting neural centers that control vomiting, vasomotor tone, temperature, and wakefulness. Clinically, it is utilized for treating various psychiatric conditions, such as schizophrenia, especially effective in catatonic, hebephrenic states, and cases of paranoid schizophrenia. Additionally, it is used for managing anxiety, tension, agitation, and psychomotor overactivity in both organic and functional psychoses. Its application extends to general medical practice, including the treatment of intractable pain and symptomatic relief of nausea and vomiting (Wright, 1959).
Antiviral Activity
Research in 2020 highlighted the potential antiviral activity of phenothiazines, including 4-Chloro Perphenazine, towards RNA-viruses. These drugs demonstrate inhibitory effects on clathrin-dependent endocytosis, cell-cell fusion, infection, replication of viruses, and viral entry into host cells. They display activity at non-toxic concentrations, indicating therapeutic potential for some viruses. However, further research on animal and human subjects is necessary to confirm these findings (Otręba, Kośmider, & Rzepecka-Stojko, 2020).
Anticancer Potential
Recent studies indicate that 4-Chloro Perphenazine may possess anticancer activity against various human cancer cell lines. The antitumor activity is mainly mediated through effects on the cell cycle, proliferation, or apoptosis. Potential molecular targets include drug efflux pumps and pathways regulated by D2 receptor antagonists. Due to their sedative and antiemetic properties, these antipsychotics could be used as adjuvant therapy for chemotherapy side effects (Otręba & Kośmider, 2020).
Neurological Distribution
A study examining the distribution of 4-Chloro Perphenazine in rat brains revealed a unique distribution pattern compared to similar pharmacological agents. This variation could be attributed to its chemical structure, providing insights into its pharmacological activity and potential therapeutic applications (Sanders, 1973).
Biochemical Applications
4-Chloro Perphenazine has been utilized in biochemical research, particularly in the study of copper corrosion inhibition. It demonstrates significant inhibitory efficiency, forming a protective film on the copper surface and following the Langmuir adsorption model. This application highlights its utility beyond medical and pharmacological fields (Zhou et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-[3-(4-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3OS/c22-17-5-3-7-19-21(17)27-20-8-2-1-6-18(20)25(19)10-4-9-23-11-13-24(14-12-23)15-16-26/h1-3,5-8,26H,4,9-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHLUNKUXKUSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro Perphenazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
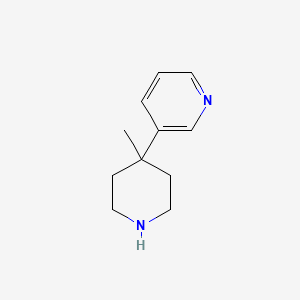
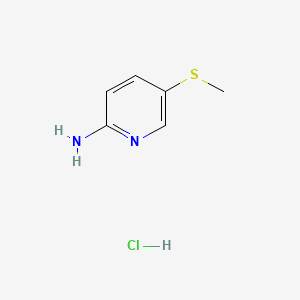

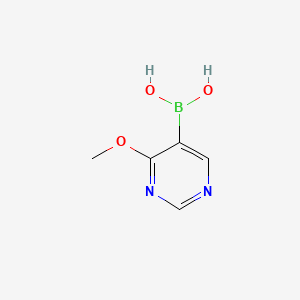

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B566117.png)
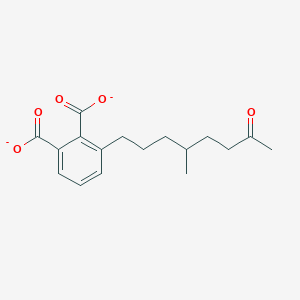


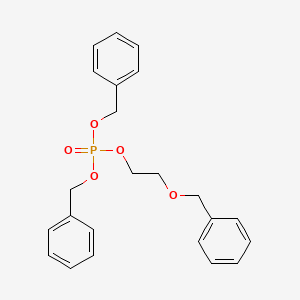
![1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)